molecular formula C7H11NO3 B3232412 3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid CAS No. 134053-92-2

3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid

Cat. No.: B3232412
CAS No.: 134053-92-2
M. Wt: 157.17 g/mol
InChI Key: CSBJIXVKDCZBPF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-3-1-5(8-6)2-4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBJIXVKDCZBPF-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes exist to prepare 3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid. One common method involves the reaction of a suitable amine with diethyl oxalate, followed by cyclization under acidic conditions to form the pyrrolidine ring and finally oxidation to introduce the ketone group.

Industrial Production Methods: In industrial settings, this compound can be synthesized through the catalytic hydrogenation of a precursor compound followed by enzymatic conversion to improve yield and purity. The use of biocatalysts and optimized reaction conditions often leads to scalable and efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid undergoes various chemical reactions such as:

  • Oxidation: Oxidized using agents like potassium permanganate, yielding carboxylic acids.

  • Reduction: Reduced by reagents like sodium borohydride, forming alcohol derivatives.

  • Substitution: Substituted using halogens or other nucleophiles under suitable conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromic acid.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution conditions: Acidic or basic media, with reagents like halogen acids.

Major Products:

  • Oxidation products include higher carboxylic acids.

  • Reduction products are primarily alcohols.

  • Substitution reactions yield various halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid is valuable in multiple scientific fields:

  • Chemistry: Used as a building block in organic synthesis, especially in constructing complex heterocyclic structures.

  • Biology: Functions as a biochemical probe to study enzyme mechanisms and metabolic pathways.

  • Medicine: Investigated for its potential role as a precursor in the synthesis of pharmaceutical agents.

  • Industry: Utilized in the production of polymers and as an intermediate in the manufacture of various chemical products.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, mainly enzymes involved in metabolic pathways. It can act as an inhibitor or substrate, altering the enzyme activity and subsequently the metabolic flux. The ketone functional group plays a pivotal role in its reactivity, facilitating interactions with nucleophilic amino acid residues in the enzyme active sites.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2S)-3-(5-Oxopyrrolidin-2-yl)propanoic acid
  • Molecular Formula: C₇H₁₁NO₃
  • Molecular Weight : 157.17 g/mol
  • CAS Numbers :
    • Racemic mixture: 7766-86-1
    • (S)-Enantiomer: 134053-92-2
  • Key Features: A pyrrolidinone (5-oxopyrrolidine) ring fused to a propanoic acid moiety. Chiral center at the C2 position (S-configuration). Polar functional groups (carboxylic acid, ketone) enhance solubility in polar solvents.

Applications: Primarily utilized as a pharmaceutical intermediate or building block in drug design, leveraging its rigid pyrrolidinone scaffold for conformational control in target binding .

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key structural analogs and their distinguishing properties:

Compound Name & Source Molecular Formula Molecular Weight Key Structural Features Physical Properties Applications/Notes
Target Compound : (S)-3-(5-Oxopyrrolidin-2-yl)propanoic acid C₇H₁₁NO₃ 157.17 Pyrrolidinone ring, (S)-configuration Not reported Drug intermediate, chiral synthon
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid C₇H₉NO₄ 171.15 Two ketone groups on pyrrolidine Irritant (skin/eyes/respiratory) Reactive intermediate in organic synthesis
(S)-59: Retinol Binding Protein 4 antagonist C₁₉H₂₁F₃N₂O₂ 371.38 Trifluoromethylphenyl, cyclopenta[c]pyrrole Mp 138–141°C Nonretinoid RBP4 antagonist
Compound 13f: Thioxothiazolidinone derivative C₁₆H₁₃N₃O₅S₂ 399.42 4-Nitrophenyl, thioxothiazolidinone, pyrazole Mp 240–242°C (yellow solid) Antimicrobial/anticancer research
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₇H₁₀O₃ 142.15 Bicyclo[1.1.1]pentane scaffold Not reported Bioisostere for aromatic rings in drugs

Key Differences in Properties and Reactivity

Pyrrolidinone vs. Dioxopyrrolidine: The target compound’s single ketone group (5-oxo) offers moderate reactivity compared to 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (), which has enhanced electrophilicity due to two ketones. This increases its utility in nucleophilic reactions but also raises toxicity risks .

Chirality and Bioactivity: The (S)-configuration in the target compound contrasts with racemic mixtures in analogs like 3-(5-oxopyrrolidin-2-yl)propanoic acid (). Enantiopure derivatives often exhibit superior binding specificity in drug-receptor interactions .

Aromatic vs. Aliphatic Substituents: Compounds like 13f () incorporate nitroaromatic and thioxothiazolidinone groups, enhancing π-π stacking and hydrogen bonding but reducing aqueous solubility. In contrast, the target compound’s aliphatic chain improves metabolic stability .

Biological Activity

3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid, also known as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for drug discovery, drawing from various research findings.

Structural Characteristics

The compound features a pyrrolidine ring and a propanoic acid moiety, which contribute to its unique biological properties. The presence of the oxopyrrolidine structure may enhance interactions with biological targets, leading to diverse pharmacological effects.

Compound Name Structural Features Biological Activity
This compoundPyrrolidine ring, propanoic acid moietyPotential cytotoxicity, enzyme interactions
L-Aspartic AcidAmino acid backboneNeurotransmitter role
Pyrrolidine DerivativesPyrrolidine ringAntimicrobial properties

Cytotoxicity and Enzyme Interactions

Predictive models indicate that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have shown that such derivatives can interact with metabolic enzymes, potentially influencing drug metabolism and efficacy .

Antioxidant Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine exhibit significant antioxidant properties. For instance, compounds containing a free carboxylic moiety were identified as having strong reducing properties in DPPH radical scavenging assays. This suggests that this compound may also possess antioxidant capabilities, making it a candidate for further exploration in oxidative stress-related conditions .

Case Studies

  • Antioxidant Screening : A study screened various 5-oxopyrrolidine derivatives for their antioxidant activity using the DPPH method. Results indicated that compounds with carboxylic groups demonstrated higher antioxidant effects compared to standard antioxidants like ascorbic acid .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of pyrrolidine derivatives on cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents .

Implications for Drug Discovery

The structural complexity of this compound positions it as a promising lead compound in drug development. Its potential interactions with biological targets could pave the way for novel therapeutic agents aimed at treating cancer and other diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid
Reactant of Route 2
3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.